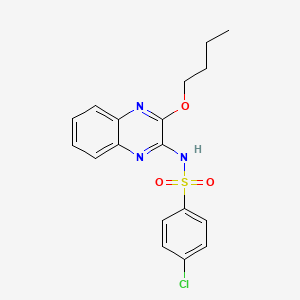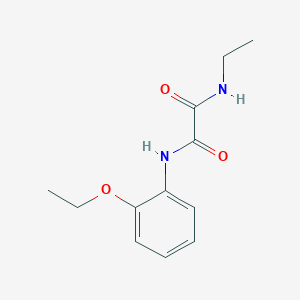acetate](/img/structure/B5131162.png)
ethyl [(2-methyl-3-nitrophenyl)amino](oxo)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl [(2-methyl-3-nitrophenyl)amino](oxo)acetate, also known as MNA, is a chemical compound that has been widely used in scientific research. It is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 308.3 g/mol. MNA has been used in various fields of research, including medicinal chemistry, material science, and environmental science.
作用机制
Ethyl [(2-methyl-3-nitrophenyl)amino](oxo)acetate is believed to chelate metal ions such as copper and iron, which can lead to the generation of reactive oxygen species (ROS) and subsequent oxidative stress. This oxidative stress can cause damage to cellular components such as DNA, proteins, and lipids, which may contribute to the anti-cancer and anti-inflammatory effects of ethyl [(2-methyl-3-nitrophenyl)amino](oxo)acetate.
Biochemical and Physiological Effects:
Studies have shown that ethyl [(2-methyl-3-nitrophenyl)amino](oxo)acetate can induce apoptosis (programmed cell death) in cancer cells, which may be due to its ability to generate ROS. ethyl [(2-methyl-3-nitrophenyl)amino](oxo)acetate has also been shown to inhibit the production of pro-inflammatory cytokines in immune cells, indicating its potential as an anti-inflammatory agent. However, further research is needed to fully understand the biochemical and physiological effects of ethyl [(2-methyl-3-nitrophenyl)amino](oxo)acetate.
实验室实验的优点和局限性
One advantage of using ethyl [(2-methyl-3-nitrophenyl)amino](oxo)acetate in lab experiments is its high sensitivity and selectivity for metal ion detection. ethyl [(2-methyl-3-nitrophenyl)amino](oxo)acetate is also relatively easy to synthesize and has a long shelf life. However, one limitation is that ethyl [(2-methyl-3-nitrophenyl)amino](oxo)acetate can be toxic to cells at high concentrations, which may limit its use in certain experiments. In addition, the potential for ethyl [(2-methyl-3-nitrophenyl)amino](oxo)acetate to generate ROS may also complicate its use in certain assays.
未来方向
There are several areas of future research that could be pursued with ethyl [(2-methyl-3-nitrophenyl)amino](oxo)acetate. One potential direction is the development of ethyl [(2-methyl-3-nitrophenyl)amino](oxo)acetate-based fluorescent probes for the detection of specific metal ions in biological and environmental samples. Another area of interest is the investigation of the anti-cancer and anti-inflammatory properties of ethyl [(2-methyl-3-nitrophenyl)amino](oxo)acetate, including its potential use as a therapeutic agent. Finally, further studies are needed to fully understand the mechanism of action of ethyl [(2-methyl-3-nitrophenyl)amino](oxo)acetate and its effects on cellular components.
合成方法
Ethyl [(2-methyl-3-nitrophenyl)amino](oxo)acetate can be synthesized via a multistep process, starting with the reaction of 2-methyl-3-nitroaniline with ethyl oxalyl chloride to form ethyl [(2-methyl-3-nitrophenyl)amino]oxalate. This intermediate can then be hydrolyzed with sodium hydroxide to produce ethyl [(2-methyl-3-nitrophenyl)amino](oxo)acetate.
科学研究应用
Ethyl [(2-methyl-3-nitrophenyl)amino](oxo)acetate has been used as a fluorescent probe for the detection of metal ions in biological and environmental samples. It has also been used as a building block for the synthesis of various organic compounds, including dyes, polymers, and pharmaceuticals. In addition, ethyl [(2-methyl-3-nitrophenyl)amino](oxo)acetate has been studied for its potential anti-cancer and anti-inflammatory properties.
属性
IUPAC Name |
ethyl 2-(2-methyl-3-nitroanilino)-2-oxoacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O5/c1-3-18-11(15)10(14)12-8-5-4-6-9(7(8)2)13(16)17/h4-6H,3H2,1-2H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRFCMBJBNWKDPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=C(C(=CC=C1)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(2-methyl-3-nitroanilino)-2-oxoacetate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-benzyl-3-[(1-{[5-(hydroxymethyl)-2-furyl]methyl}-4-piperidinyl)oxy]benzamide](/img/structure/B5131082.png)

![N~2~-(4-ethylphenyl)-N~1~-(2-methyl-3-nitrophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5131091.png)
![ethyl 4-{[4-(acetylamino)phenyl]sulfonyl}-1-piperazinecarboxylate](/img/structure/B5131093.png)
![(3aS*,6aR*)-3-[3-(4-methoxyphenyl)propyl]-5-[(4-methyl-1H-imidazol-5-yl)methyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5131099.png)
![2-(3-{[1-(3-chloro-4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B5131116.png)
![1-(4-methoxyphenyl)-N-[3-(trifluoromethyl)benzyl]-2-propanamine](/img/structure/B5131134.png)
![2,2,4-trimethyl-1-{[(1-methyl-1H-1,2,4-triazol-3-yl)thio]acetyl}-4-phenyl-1,2,3,4-tetrahydroquinoline](/img/structure/B5131135.png)
![5-chloro-4-[(4-methylphenyl)sulfonyl]-N-[2-(4-morpholinyl)ethyl]-1,3-thiazol-2-amine](/img/structure/B5131144.png)
![1-(2-{2-[(4-chlorophenyl)thio]ethoxy}ethyl)pyrrolidine](/img/structure/B5131156.png)
![N-(4-methoxyphenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5131163.png)
![N-[2-(tert-butylthio)ethyl]-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B5131166.png)
![N-[4-acetyl-5-(3-pyridinyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5131173.png)
